Unique N2-(4-Fluorophenoxy)ethyl Tail Confers Distinct Lipophilicity and Metabolic Stability vs. Alkyl-Tailed Oxalamides
The 4-fluorophenoxyethyl substituent significantly increases calculated logP (ClogP ~3.8) relative to simple N2-alkyl oxalamides such as N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide (ClogP ~2.5), which favors membrane permeability but also requires cautious solubility management. The para-fluoro substituent on the phenoxy ring is known in medicinal chemistry literature to enhance metabolic stability by blocking CYP-mediated oxidative metabolism at that position, a benefit absent in non-fluorinated phenethyl analog Ro 64-6198 [1].
| Evidence Dimension | Lipophilicity (ClogP) and metabolic liability |
|---|---|
| Target Compound Data | ClogP ≈ 3.8; para-fluoro substitution blocks a primary CYP oxidation site |
| Comparator Or Baseline | N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide ClogP ≈ 2.5; Ro 64-6198 lacks para-fluoro on phenethyl ring |
| Quantified Difference | ΔClogP ≈ 1.3 log units; qualitative metabolic stability advantage (literature precedent for para-fluorophenoxy groups) |
| Conditions | Calculated logP using fragment-based methods for neutral species; metabolic stability inferred from medicinal chemistry precedent for fluorinated aryl ethers |
Why This Matters
Higher ClogP and metabolic stability translate to potentially longer half-life and better target engagement in cellular and in vivo assays, a critical selection criterion when prioritizing compounds for hit-to-lead campaigns.
- [1] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. (General principles of fluorination for metabolic stability and lipophilicity modulation). View Source
